4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
4-acetyl-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-14-4-5-17(20-13-26-21(23-20)10-11-22(24-26)30-3)12-19(14)25-31(28,29)18-8-6-16(7-9-18)15(2)27/h4-13,25H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVKMFSEDIERLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis. It is upregulated and overexpressed in certain conditions such as multiple myeloma.
Mode of Action
The compound interacts with TAK1 by inhibiting its enzymatic activity. It does so at nanomolar concentrations, indicating a high affinity for this target. The inhibition of TAK1 disrupts the normal signaling pathways, leading to changes in cell growth and differentiation.
Biochemical Pathways
The inhibition of TAK1 affects various biochemical pathways. TAK1 is involved in the activation of several extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands. By inhibiting TAK1, these pathways are disrupted, leading to downstream effects on cell growth, differentiation, and apoptosis.
Biological Activity
4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, characterized by the presence of an acetyl group, a methoxyimidazo moiety, and a benzenesulfonamide group, suggests diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 422.5 g/mol |
| CAS Number | 946232-75-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit the activity of certain enzymes or modulate receptor functions involved in various disease pathways. Notably, it has been shown to inhibit the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis .
Antimicrobial Activity
Preliminary studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The disc diffusion method has been employed to assess the antibacterial activity of related compounds, suggesting that modifications in the sulfonamide structure can enhance efficacy against various bacterial strains .
Antidiabetic Potential
Research has also explored the antidiabetic potential of related sulfonamides. In particular, compounds similar to this compound have demonstrated significant effects in lowering blood glucose levels in diabetic models .
Cardiovascular Effects
Studies have highlighted the cardiovascular effects of benzenesulfonamide derivatives. For instance, certain compounds have been shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential applications in managing cardiovascular conditions .
Study on Antimicrobial Efficacy
A study evaluated various sulfonamide derivatives for their antibacterial activity using standard strains. The results showed that some derivatives exhibited comparable or superior activity compared to conventional antibiotics .
Evaluation of Antidiabetic Activity
In a controlled experiment, a related sulfonamide was administered to diabetic rats. The results demonstrated a significant reduction in blood glucose levels compared to untreated controls, indicating its potential as an antidiabetic agent .
Q & A
Q. Table 1: Key Synthetic Parameters and Outcomes
Q. Table 2: Common Analytical Techniques and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
